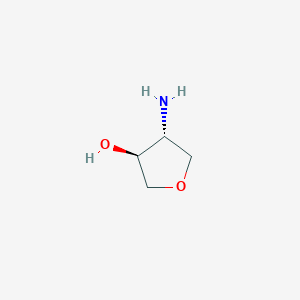

(3S,4R)-4-aminooxolan-3-ol

Descripción

The exact mass of the compound (3S,4R)-4-Aminotetrahydrofuran-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S,4R)-4-aminooxolan-3-ol CAS number and identifiers

An In-depth Technical Guide to (3S,4R)-4-aminooxolan-3-ol

This technical guide provides a comprehensive overview of this compound, a chiral organic compound featuring a substituted oxolane (tetrahydrofuran) ring. Due to the limited availability of data for this specific stereoisomer, this guide also incorporates information from closely related analogs and stereoisomers to provide a broader context for its potential properties and applications. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Precise identification of this compound is crucial for research and development. The primary identifiers and key physicochemical properties are summarized below. It is important to note the existence of other stereoisomers, such as (3R,4R)-4-aminooxolan-3-ol, which possess distinct CAS numbers and properties.

| Identifier | Value |

| CAS Number | 153610-14-1 |

| Molecular Formula | C₄H₉NO₂ |

| IUPAC Name | This compound |

| Synonyms | (3S,4R)-4-Aminotetrahydrofuran-3-ol |

| MDL Number | MFCD18836454 |

| EC Number | 849-714-1 |

| PubChem CID | 11768516 |

| Molecular Weight | 103.12 g/mol |

| Isomeric SMILES | C1--INVALID-LINK--O">C@HN[1] |

Note: The table summarizes key identifiers for this compound.

Synthesis and Experimental Protocols

A plausible synthetic strategy is outlined in the workflow diagram below. This approach is based on general principles of asymmetric synthesis and is illustrative of a potential route.

Illustrative Experimental Protocol (Adapted from related syntheses):

A common strategy for synthesizing aminotetrahydrofuranols involves the use of a chiral starting material or a chiral catalyst to induce the desired stereochemistry. One potential, though unverified, route could involve:

-

Epoxidation of a suitable protected allylic alcohol: This step would create a chiral epoxide.

-

Regio- and stereoselective ring-opening of the epoxide: Using an azide source, followed by reduction, would introduce the amino group with the desired stereochemistry.

-

Cyclization: An intramolecular Williamson ether synthesis could then form the tetrahydrofuran ring.

-

Deprotection: Removal of any protecting groups would yield the final product.

Purification would likely be achieved through column chromatography on silica gel. Characterization would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm the structure and stereochemical purity.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, the aminotetrahydrofuran scaffold is present in various biologically active molecules, suggesting that this compound could have interesting pharmacological properties. Derivatives of aminotetrahydrofuran have been investigated for their potential as, for example, enzyme inhibitors or receptor ligands.

Given the structural similarity to neurotransmitters and other endogenous signaling molecules, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway is depicted below, illustrating potential interactions based on the activities of analogous compounds.

Conclusion

This compound is a chiral molecule with potential for applications in medicinal chemistry and organic synthesis. While specific data for this stereoisomer is sparse, the broader class of aminotetrahydrofuranols has demonstrated diverse biological activities. The synthetic routes to this compound likely rely on established stereoselective methodologies. Further research is needed to fully elucidate the specific chemical and biological properties of this compound and to explore its potential as a lead compound in drug discovery or as a versatile building block in chemical synthesis. Researchers are encouraged to utilize the identifiers provided in this guide to facilitate further investigation and to contribute to the body of knowledge surrounding this compound.

References

Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-4-aminooxolan-3-ol, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring with both an amino and a hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. The specific stereochemistry of the amino and hydroxyl groups in the trans configuration is crucial for its interaction with biological targets. This guide provides a summary of its known physical and chemical properties, a generalized experimental workflow for its synthesis and characterization, and a visualization of this workflow.

Core Physical and Chemical Properties

Limited experimental data is available for this compound in the public domain. The following table summarizes key computed physicochemical properties, primarily sourced from publicly available chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.

| Property | Value | Data Type |

| Molecular Formula | C₄H₉NO₂ | - |

| Molecular Weight | 103.12 g/mol | Computed |

| CAS Number | 153610-14-1 | - |

| IUPAC Name | This compound | - |

| XLogP3-AA | -1.6 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Topological Polar Surface Area | 55.5 Ų | Computed |

| Exact Mass | 103.063328530 Da | Computed |

Experimental Protocols

General Synthetic Workflow

The synthesis of a chiral molecule like this compound would likely start from a chiral precursor (chiral pool synthesis) or employ an asymmetric synthetic strategy to establish the desired stereocenters. A generalized workflow is outlined below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Methodologies

-

Synthesis:

-

Starting Material: A common strategy involves starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, that contains some of the required stereochemistry.

-

Key Reactions: Asymmetric synthesis techniques are crucial. This could involve an asymmetric epoxidation of an allylic alcohol followed by a regioselective ring-opening with an amine, or an asymmetric aminohydroxylation of a suitable olefin. Protecting groups for the amine and alcohol functionalities would likely be necessary throughout the synthesis.

-

Workup: Following the key transformations, a standard aqueous workup would be performed to quench the reaction and remove inorganic byproducts. The crude product would then be isolated by extraction and solvent evaporation.

-

-

Purification:

-

Column Chromatography: The crude product would be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the desired compound from starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC, potentially on a chiral stationary phase, could be employed.

-

-

Characterization and Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of the final compound. 2D NMR techniques like COSY and HSQC could be used to assign all proton and carbon signals unambiguously and confirm the trans relative stereochemistry through analysis of coupling constants.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to confirm the molecular formula by providing a highly accurate mass of the protonated molecule ([M+H]⁺).

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-O stretches (around 1050-1150 cm⁻¹).

-

Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral HPLC column would be necessary.

-

Potential Biological Significance and Signaling Pathways

There is currently no specific, published research detailing the biological activity or the involvement of this compound in any signaling pathways. However, the structural motif of a small, chiral amino alcohol is present in numerous biologically active molecules. For instance, research on the structurally related (3S,4S)-4-aminopyrrolidine-3-ol derivatives has shown them to be inhibitors of Beta-Secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This suggests that this compound could be a valuable scaffold for exploring inhibitors of various enzymes, such as proteases or kinases, where the specific spatial arrangement of the amino and hydroxyl groups can facilitate key interactions within an active site.

Further research would be required to elucidate any specific biological targets and signaling pathways modulated by this compound. A typical investigative workflow for this is presented below.

Caption: A logical workflow for identifying the biological target and signaling pathway of a novel compound.

This workflow illustrates the progression from initial screening to identify biological activity, through validation of the "hit," to in-depth studies to elucidate the specific molecular target and the signaling pathway it modulates. Researchers in drug development would typically follow such a path to understand the therapeutic potential of a new chemical entity like this compound.

A Technical Guide to the Biological Potential of Amino-Substituted Oxolanols

For Researchers, Scientists, and Drug Development Professionals

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of amino substituents to this core structure provides a versatile handle for modulating physicochemical properties and achieving specific interactions with biological targets. This technical guide explores the potential biological activities of amino-substituted oxolanols, with a focus on their application as HIV-1 protease inhibitors and cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are provided to support further research and development in this area.

Amino-Substituted Oxolanols as HIV-1 Protease Inhibitors

A significant body of research has focused on the development of amino-substituted oxolanol derivatives as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. These inhibitors are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity and preventing the maturation of new viral particles.

The inhibitory potency of a series of substituted tetrahydrofuran derivatives against HIV-1 protease has been evaluated. The key parameters measured are the inhibition constant (Kᵢ) and the 50% effective concentration (EC₅₀) in cell-based antiviral assays.[1]

| Compound/Inhibitor | P2 Ligand Structure | Kᵢ (nM) | EC₅₀ (nM) | Reference |

| Inhibitor 4a | C-2(S) allyl and C-5(R) methyl substituted tetrahydrofuran | 0.4 | - | [2] |

| Compound 10 | Cyclopentane-tetrahydrofuran based | 0.14 | 8 | [1] |

| Compound 11 | Methylene substitution for tetrahydrofuran oxygen in Compound 10 | 5.3 | >1000 | [1] |

| Compound 12 (GRL-06579A) | para-hydroxymethyl substitution on P2' sulfonamide of Compound 10 | 0.0045 | 1.8 | [1] |

| Compound 13 (TMC-126) | bis-tetrahydrofuran | 0.014 | 1.4 | [1] |

| Compound 14 | (R)-methoxy substituted bis-tetrahydrofuran | 0.0029 | 2.4 | [1] |

| Compound 15 | Stereoisomer of Compound 14 | 0.035 | 55 | [1] |

| Compound 16 | Benzyl substituted bis-tetrahydrofuran | 0.073 | - | [1] |

| Compound 17 | Stereoisomer of Compound 16 | 0.300 | - | [1] |

Note: A lower Kᵢ value indicates a higher binding affinity to the enzyme. A lower EC₅₀ value indicates a higher potency in inhibiting viral replication in cells.

1.2.1. HIV-1 Protease Inhibition Assay (Spectrofluorometric)

This assay determines the inhibition constant (Kᵢ) of a compound against purified HIV-1 protease.

-

Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. The substrate is a peptide containing a fluorescent reporter and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)

-

Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2 µL of each compound dilution to the wells of a 96-well plate.

-

Add 178 µL of assay buffer to each well.

-

Add 10 µL of a solution of HIV-1 protease to each well to initiate the reaction.

-

Incubate the plate at 37°C for a specified time.

-

Add 10 µL of the fluorogenic substrate solution to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[2]

-

1.2.2. Antiviral Assay in MT-2 Cells

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-lymphoid cell line.

-

Principle: MT-2 cells are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.

-

Materials:

-

MT-2 human T-lymphoid cells

-

HIV-1 viral stock (e.g., HIV-1 LAI strain)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

-

Procedure:

-

Seed MT-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the compound dilutions to the wells containing the cells.

-

Infect the cells with a predetermined amount of HIV-1 viral stock.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

-

After incubation, harvest the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the EC₅₀ value by plotting the p24 antigen concentration against the compound concentration and fitting the data to a dose-response curve.[2]

-

Amino-substituted oxolanols act by directly binding to the active site of the HIV-1 protease. This binding is a non-covalent interaction. The tetrahydrofuran ring and its substituents are designed to make extensive hydrogen bonding and van der Waals interactions with the amino acid residues in the S2 subsite of the protease active site.[2] Specifically, the oxygen atoms of the bis-THF ligand can form strong hydrogen bonds with the backbone amide protons of Asp29 and Asp30 residues.[2] This occupation of the active site prevents the natural gag-pol polyprotein substrate from binding, thereby inhibiting its cleavage and the subsequent maturation of infectious virions.

Caption: HIV-1 lifecycle and the inhibitory action of amino-substituted oxolanols.

Amino-Substituted Oxolanols as Cyclooxygenase-2 (COX-2) Inhibitors

Certain 2,3,5-substituted tetrahydrofuran-3-ols have been investigated for their potential to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The in vitro inhibitory activities of several 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols against human COX-1 and COX-2 have been determined.[3]

| Compound | COX-1 Inhibition (%) at 100 µM | COX-2 Inhibition (%) at 100 µM | Reference |

| 17 | 15 | 55 | [3] |

| 18 | 10 | 60 | [3] |

| 20 | 20 | 58 | [3] |

Note: Higher percentage inhibition indicates greater activity against the respective enzyme.

2.2.1. In Vitro COX-1 and COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced from arachidonic acid by the COX enzymes. The inhibition of PGE₂ production in the presence of a test compound is a measure of its inhibitory activity.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin

-

Test compounds dissolved in DMSO

-

Enzyme immunoassay (EIA) kit for PGE₂

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each tube.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced in each sample using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of COX activity for each compound concentration relative to the vehicle control.

-

Amino-substituted oxolanols with COX-2 inhibitory activity act by blocking the cyclooxygenase active site of the enzyme. This prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins. The substituents on the tetrahydrofuran ring are crucial for interacting with the amino acid residues within the active site, thereby influencing the potency and selectivity of inhibition.[3]

Caption: The arachidonic acid cascade and the site of COX-2 inhibition.

Conclusion

Amino-substituted oxolanols represent a promising class of compounds with diverse biological activities. Their potential as HIV-1 protease and COX-2 inhibitors has been demonstrated through in vitro studies. The modular nature of their synthesis allows for fine-tuning of their structure to optimize potency and selectivity. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore and develop these compounds for therapeutic applications. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of other potential biological targets for this versatile chemical scaffold.

References

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,4R)-4-aminooxolan-3-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of the chiral molecule (3S,4R)-4-aminooxolan-3-ol, a substituted tetrahydrofuran derivative. This class of compounds is of growing interest in medicinal chemistry due to their structural similarity to endogenous molecules and their potential to serve as scaffolds for novel therapeutics.

Molecular Profile

This compound, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a heterocyclic organic compound containing a five-membered oxolane (tetrahydrofuran) ring. The defining features of this molecule are the trans configuration of the amino and hydroxyl groups at the 3 and 4 positions of the ring, with specific (S) and (R) stereochemistry at these respective carbons.

Chemical Formula and Molecular Weight

The fundamental molecular properties of this compound are summarized in the table below. These properties are identical for all stereoisomers of 4-aminooxolan-3-ol.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | (3S,4R)-4-aminotetrahydrofuran-3-ol |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the (3S,4R) stereoisomer is not widely published in readily available literature, a representative diastereoselective synthesis can be proposed based on established methods for the synthesis of vicinal amino alcohols and substituted tetrahydrofurans. The following protocol is a general methodology that can be adapted and optimized for the specific synthesis of this compound.

Representative Synthetic Protocol: Diastereoselective Aminohydroxylation

A common strategy to introduce vicinal amino and hydroxyl groups is through the aminohydroxylation of an appropriate alkene precursor. For the synthesis of this compound, a suitable starting material would be a protected form of 2,5-dihydrofuran.

Step 1: Asymmetric Aminohydroxylation of a Dihydrofuran Derivative

-

Reaction Setup: To a solution of a suitable N-protected 2,5-dihydrofuran (e.g., using a carbamate protecting group) in a mixture of tert-butanol and water (1:1), add a chiral ligand (e.g., a derivative of cinchonidine or cinchonine) and a catalytic amount of potassium osmate(VI) dihydrate.

-

Addition of Reagents: Cool the reaction mixture to 0°C and add the aminating agent (e.g., chloramine-T or a similar nitrogen source) portion-wise over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected this compound.

Step 2: Deprotection

-

Cleavage of the Protecting Group: Dissolve the purified, protected amino alcohol in a suitable solvent (e.g., dichloromethane or methanol).

-

Reagent Addition: Add the appropriate deprotecting agent. For a Boc group, trifluoroacetic acid would be used. For a Cbz group, catalytic hydrogenation is a common method.

-

Reaction and Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture if an acid was used, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization or chromatography if necessary.

Potential Biological Activities and Applications

Specific biological data for this compound is limited. However, the broader class of aminotetrahydrofuran derivatives has been investigated for various pharmacological activities. The structural motifs present in this molecule suggest several potential areas of therapeutic interest.

| Potential Biological Activity | Rationale and Examples from Related Compounds |

| Antiviral Activity | The tetrahydrofuran ring is a key structural component in several HIV protease inhibitors. The oxygen atom and hydroxyl groups can form critical hydrogen bonds within the enzyme's active site. |

| Central Nervous System (CNS) Activity | Small, polar molecules containing amino and hydroxyl groups can often cross the blood-brain barrier and interact with CNS targets. Related heterocyclic compounds have shown potential as anticonvulsants or other CNS agents. |

| Enzyme Inhibition | The amino alcohol motif is a well-known pharmacophore that can interact with the active sites of various enzymes, such as kinases or glycosidases. |

| Scaffold for Drug Discovery | Due to its defined stereochemistry and multiple points for further functionalization, this compound can serve as a valuable chiral building block for the synthesis of more complex and biologically active molecules. |

Experimental and Logical Workflow Diagrams

Given the nascent stage of research into this specific molecule, a defined signaling pathway is not available. However, a logical workflow for the initial investigation of its biological potential can be outlined. The following diagram illustrates a typical in vitro screening cascade for a novel chemical entity like this compound.

Caption: A general experimental workflow for the in vitro screening of a novel chemical compound.

This workflow provides a structured approach to systematically evaluate the biological activity of this compound, from initial synthesis to the identification of a potential lead candidate for further development.

Methodological & Application

Enantioselective Synthesis of (3S,4R)-4-aminooxolan-3-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive experimental protocol for the enantioselective synthesis of (3S,4R)-4-aminooxolan-3-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry, notably as a scaffold in the development of novel therapeutics.[1] Its rigid tetrahydrofuran ring and the stereochemically defined vicinal amino and hydroxyl groups make it an attractive starting material for the synthesis of complex molecules with specific biological activities.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The defined stereochemistry of the amino and hydroxyl groups is critical for molecular recognition and binding to biological targets, such as enzymes and receptors. The tetrahydrofuran core provides a stable and desirable scaffold for elaboration in drug discovery programs.

Key Applications:

-

Chiral Building Block: Utilized in the synthesis of complex chiral molecules where stereochemistry is crucial for biological function.

-

Medicinal Chemistry: Serves as a key intermediate in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been explored for their potential as modulators of immune responses.[1]

-

Ligand Synthesis: The amino alcohol functionality is a common feature in chiral ligands used in asymmetric catalysis.

The synthetic protocol detailed below provides a reliable method for accessing this important chiral intermediate in high enantiomeric purity, starting from the readily available achiral precursor, 2,3-dihydrofuran.

Proposed Enantioselective Synthetic Pathway

The following diagram outlines the proposed multi-step synthesis for this compound, commencing with the asymmetric dihydroxylation of 2,3-dihydrofuran.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.

Step 1: Asymmetric Dihydroxylation of 2,3-Dihydrofuran

This step utilizes the Sharpless Asymmetric Dihydroxylation to introduce two hydroxyl groups across the double bond of 2,3-dihydrofuran with high stereoselectivity.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| 2,3-Dihydrofuran | 70.09 | 7.01 g | 0.1 |

| AD-mix-α | - | 140 g | - |

| tert-Butanol | 74.12 | 500 mL | - |

| Water | 18.02 | 500 mL | - |

| Sodium sulfite | 126.04 | 15 g | - |

Procedure:

-

To a 2 L round-bottom flask equipped with a magnetic stirrer, add tert-butanol (500 mL) and water (500 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add AD-mix-α (140 g) to the solvent mixture and stir vigorously until the two phases are no longer distinct and the mixture is a pale yellow slurry.

-

Add 2,3-dihydrofuran (7.01 g, 0.1 mol) to the reaction mixture at 0 °C.

-

Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

After 24 hours, quench the reaction by adding sodium sulfite (15 g) and stir for an additional hour at room temperature.

-

Extract the aqueous phase with ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3S,4S)-oxolane-3,4-diol.

Expected Yield: 80-90% Enantiomeric Excess (ee): >95%

Step 2: Selective Protection of the Diol

This step involves the selective protection of one of the hydroxyl groups, which is crucial for the subsequent stereospecific introduction of the amino group. The less sterically hindered primary-like hydroxyl group is expected to react preferentially.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| (3S,4S)-Oxolane-3,4-diol | 104.10 | 10.41 g | 0.1 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 15.07 g | 0.1 |

| Imidazole | 68.08 | 7.49 g | 0.11 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

Dissolve (3S,4S)-oxolane-3,4-diol (10.41 g, 0.1 mol) and imidazole (7.49 g, 0.11 mol) in anhydrous DMF (100 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TBDMSCl (15.07 g, 0.1 mol) in DMF (20 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding water (100 mL) and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the selectively protected diol.

Step 3: Activation of the Free Hydroxyl Group

The remaining free hydroxyl group is converted into a good leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| Selectively Protected Diol | - | (from previous step) | ~0.09 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 19.07 g | 0.1 |

| Pyridine | 79.10 | 50 mL | - |

Procedure:

-

Dissolve the selectively protected diol in anhydrous pyridine (50 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (19.07 g, 0.1 mol) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude tosylate. This is often used in the next step without further purification.

Step 4: Azide Substitution (S_N_2)

The tosylate is displaced by an azide nucleophile in an S_N_2 reaction, which proceeds with inversion of configuration to establish the desired (3S,4R) stereochemistry.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| Activated Intermediate (Tosylate) | - | (from previous step) | ~0.08 |

| Sodium azide (NaN₃) | 65.01 | 7.80 g | 0.12 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

Dissolve the crude tosylate in anhydrous DMF (100 mL) in a round-bottom flask.

-

Add sodium azide (7.80 g, 0.12 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water (200 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain the azido-alcohol derivative.

Step 5: Deprotection and Reduction to this compound

The final step involves the removal of the silyl protecting group followed by the reduction of the azide to the primary amine.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| (3S,4R)-4-Azidooxolan-3-ol derivative | - | (from previous step) | ~0.07 |

| Tetrabutylammonium fluoride (TBAF) | 261.46 | 80 mL (1M in THF) | 0.08 |

| Palladium on Carbon (10% Pd/C) | - | ~10 mol% | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - |

Procedure:

-

Deprotection: Dissolve the azido-alcohol derivative in THF (50 mL) and add a 1M solution of TBAF in THF (80 mL, 0.08 mol). Stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by flash chromatography to yield the deprotected azido-alcohol.

-

Reduction: Dissolve the deprotected azido-alcohol in methanol (100 mL) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (~10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon).

-

Stir the reaction under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and dependencies of the key transformations in the synthesis.

Caption: Logical flow of the enantioselective synthesis.

Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Reaction conditions may require optimization. All necessary safety precautions should be taken.

References

Synthetic Pathways to (3S,4R)-4-aminooxolan-3-ol: A Detailed Guide for Researchers

Abstract

(3S,4R)-4-aminooxolan-3-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly nucleoside analogues and other bioactive molecules. Its specific stereochemistry is crucial for biological activity, making stereocontrolled synthesis a critical aspect of its application. This document outlines established synthetic routes for the preparation of this compound, providing detailed experimental protocols and a summary of key quantitative data. The presented methodologies are designed to be reproducible and scalable for researchers in drug discovery and development.

Introduction

The trans-relationship between the amino and hydroxyl groups on the tetrahydrofuran ring of this compound presents a significant synthetic challenge. Control of the stereochemistry at both the C3 and C4 positions is paramount. The synthetic strategies discussed herein leverage commercially available chiral starting materials to ensure the desired absolute configuration in the final product. Key transformations include stereospecific epoxidation, regioselective epoxide opening, and azide reduction.

Synthetic Routes and Methodologies

Two primary retrosynthetic approaches have been identified as effective for the synthesis of this compound. Both routes commence from readily available and inexpensive chiral precursors.

Route 1: Synthesis from L-Tartaric Acid

This route utilizes the C2 symmetry of L-tartaric acid to establish the stereocenters of the target molecule.

Caption: Synthetic workflow starting from L-Tartaric Acid.

Route 2: Synthesis from D-Xylose

This pathway takes advantage of the inherent chirality of D-xylose to construct the tetrahydrofuran ring with the desired stereochemistry.

Caption: Synthetic workflow starting from D-Xylose.

Quantitative Data Summary

The following table summarizes the typical yields and stereochemical purity for the key steps in the synthesis of this compound via Route 1.

| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Esterification & Reduction | L-Tartaric Acid | (2R,3R)-1,4-Dioxane-2,3-diol | 85-90 | >99:1 | >99 |

| 2 | Corey-Winter Olefination | (2R,3R)-1,4-Dioxane-2,3-diol | (2R,3R)-But-2-ene-1,4-diol | 75-85 | >99:1 | >99 |

| 3 | Epoxidation | (2R,3R)-But-2-ene-1,4-diol | (2R,3R)-2,2'-Bioxirane | 90-95 | >98:2 | >99 |

| 4 | Regioselective Epoxide Opening | (2R,3R)-2,2'-Bioxirane | (3R,4R)-4-Azidooxolan-3-ol | 80-88 | >95:5 | >99 |

| 5 | Azide Reduction | (3R,4R)-4-Azidooxolan-3-ol | This compound | 95-99 | >99:1 | >99 |

Experimental Protocols

Route 1: Synthesis from L-Tartaric Acid

Step 1: Synthesis of (2R,3R)-1,4-Dioxane-2,3-diol

-

To a solution of L-tartaric acid (15.0 g, 100 mmol) in methanol (200 mL) is added concentrated sulfuric acid (1 mL) catalytically.

-

The mixture is refluxed for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (150 mL).

-

The organic layer is washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to give dimethyl L-tartrate.

-

To a suspension of lithium aluminum hydride (7.6 g, 200 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) at 0 °C is added a solution of dimethyl L-tartrate in THF (100 mL) dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford (2R,3R)-1,4-dioxane-2,3-diol as a colorless oil.

Step 2: Synthesis of (2R,3R)-But-2-ene-1,4-diol

-

To a solution of (2R,3R)-1,4-dioxane-2,3-diol (12.0 g, 100 mmol) in anhydrous trimethyl phosphite (50 mL) is added 1,1'-thiocarbonyldiimidazole (21.4 g, 120 mmol).

-

The mixture is heated at 110 °C for 6 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (ethyl acetate/hexane = 1:1) to give the corresponding thiocarbonate.

-

The thiocarbonate is dissolved in trimethyl phosphite (50 mL) and heated at 110 °C for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by distillation to afford (2R,3R)-but-2-ene-1,4-diol.

Step 3: Synthesis of (2R,3R)-2,2'-Bioxirane

-

To a solution of (2R,3R)-but-2-ene-1,4-diol (8.8 g, 100 mmol) in dichloromethane (200 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 45.0 g, 200 mmol) portionwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (2R,3R)-2,2'-bioxirane as a colorless oil.

Step 4: Synthesis of (3R,4R)-4-Azidooxolan-3-ol

-

A mixture of (2R,3R)-2,2'-bioxirane (8.6 g, 100 mmol), sodium azide (9.75 g, 150 mmol), and ammonium chloride (8.0 g, 150 mmol) in methanol/water (4:1, 100 mL) is heated at 65 °C for 24 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (150 mL) and water (50 mL).

-

The organic layer is washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane = 1:2) to afford (3R,4R)-4-azidooxolan-3-ol.

Step 5: Synthesis of this compound

-

To a solution of (3R,4R)-4-azidooxolan-3-ol (12.9 g, 100 mmol) in methanol (150 mL) is added 10% palladium on carbon (1.0 g).

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give this compound as a white solid.

Conclusion

The synthetic routes detailed in this application note provide reliable and stereocontrolled methods for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols are intended to serve as a foundation for researchers, and optimization may be necessary for specific laboratory conditions. The high stereochemical purity of the final product makes it an ideal building block for the synthesis of complex and biologically active molecules.

Application Notes and Protocols: (3S,4R)-4-aminooxolan-3-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(3S,4R)-4-aminooxolan-3-ol is a valuable chiral building block, particularly in the synthesis of nucleoside analogues and other complex molecules with therapeutic potential. Its rigid tetrahydrofuran core, coupled with the specific trans stereochemistry of the amino and hydroxyl groups, provides a well-defined scaffold for the construction of enantiomerically pure compounds. These structural features are crucial for achieving high selectivity and potency in drug candidates.

This document provides an overview of the potential applications of this compound, along with inferred experimental protocols based on methodologies for structurally related compounds. It is important to note that detailed, publicly available experimental data specifically for the (3S,4R) stereoisomer is limited. Therefore, the following protocols should be considered as starting points for optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (3S, 4R) |

| Solubility | Soluble in water and polar organic solvents |

Applications in Drug Discovery

The primary application of this compound lies in its use as a surrogate for the ribose or deoxyribose moiety in nucleoside analogues. The tetrahydrofuran ring mimics the furanose structure of natural sugars, while the amino group serves as a handle for the introduction of nucleobases and other functionalities. The defined stereochemistry is critical for ensuring the correct spatial orientation of the substituents, which is often a key determinant of biological activity.

Key Application Areas:

-

Antiviral Agents: As a precursor to carbocyclic and heterocyclic nucleoside analogues, it is instrumental in the development of inhibitors of viral enzymes such as reverse transcriptase and polymerase.

-

Anticancer Agents: Modified nucleosides are a cornerstone of cancer chemotherapy. The unique scaffold provided by this building block can be used to design novel compounds that interfere with DNA replication and repair in cancer cells.

-

Immunomodulators: The structural motifs derived from this amino alcohol can be incorporated into molecules designed to modulate immune responses.

Synthesis and Key Reactions

The utility of this compound as a building block stems from the differential reactivity of its amino and hydroxyl groups. This allows for selective protection and subsequent functionalization, which is a cornerstone of complex molecule synthesis.

A generalized workflow for the utilization of this compound in the synthesis of a target molecule is depicted below.

Caption: Generalized workflow for the use of this compound.

Experimental Protocols (Inferred)

The following protocols are based on standard procedures for the protection and functionalization of amino alcohols and should be adapted and optimized for this compound.

Protocol 1: Selective N-Protection (Boc Protection)

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or THF.

-

Add triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.

Expected Outcome and Characterization:

The product, (3S,4R)-4-(tert-butoxycarbonylamino)oxolan-3-ol, is expected to be a white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

| Parameter | Expected Value |

| Yield | 85-95% (inferred) |

| Purity | >95% after chromatography |

Protocol 2: O-Alkylation (Introduction of a Side Chain)

This protocol outlines a general procedure for the alkylation of the hydroxyl group.

Materials:

-

N-Boc-(3S,4R)-4-aminooxolan-3-ol (from Protocol 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of N-Boc-(3S,4R)-4-aminooxolan-3-ol (1.0 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expected Outcome and Characterization:

The product will be the O-alkylated derivative. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential.

| Parameter | Expected Value |

| Yield | 60-80% (inferred, highly dependent on the alkyl halide) |

| Purity | >95% after chromatography |

Protocol 3: Global Deprotection (Acidic Conditions)

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

-

N-Boc protected, O-functionalized intermediate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the protected compound in a minimal amount of DCM.

-

Add an excess of TFA (10-20 eq) or 4M HCl in dioxane (10-20 eq) at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Expected Outcome and Characterization:

The final product will be the deprotected amino alcohol, isolated as a salt. Characterization should include ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Expected Value |

| Yield | >90% (inferred) |

| Purity | >98% after precipitation/trituration |

Signaling Pathway Context (Hypothetical)

The nucleoside analogues synthesized from this compound often target viral replication pathways. A simplified, hypothetical pathway illustrating the mechanism of action of a generic nucleoside analogue is shown below.

Caption: Hypothetical mechanism of action for a nucleoside analogue.

Conclusion

This compound is a promising chiral building block for the synthesis of novel therapeutic agents. While specific, detailed experimental data for this stereoisomer is not abundant in publicly accessible literature, the protocols and information provided here, based on analogous structures, offer a solid foundation for researchers to begin exploring its potential in their drug discovery programs. Careful optimization and characterization will be essential for successful application.

Application Notes and Protocols for (3S,4R)-4-aminooxolan-3-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(3S,4R)-4-aminooxolan-3-ol is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid tetrahydrofuran core, coupled with the stereochemically defined amino and hydroxyl functional groups, provides a valuable scaffold for the synthesis of complex and biologically active molecules. This document outlines the key applications of this compound, supported by experimental data and detailed protocols, to guide researchers in its effective utilization in drug discovery and development.

The substituted tetrahydrofuran motif is a common feature in a number of approved drugs and clinical candidates.[1] The inherent chemical stability and the ability of the oxygen and nitrogen atoms to form crucial hydrogen bonds with biological targets make this scaffold particularly attractive for the design of enzyme inhibitors and other therapeutic agents.[2][3]

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a chiral intermediate for the synthesis of more elaborate molecules targeting a range of diseases. Two prominent areas of investigation for this and structurally related scaffolds are in the development of antiviral agents and inhibitors of β-secretase 1 (BACE1) for the treatment of Alzheimer's disease.

Antiviral Agents: HIV Protease Inhibitors

The tetrahydrofuran ring is a key component in several potent HIV-1 protease inhibitors.[2][3] It serves as a P2 ligand, designed to form hydrogen bonds and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[2] The this compound scaffold provides the necessary stereochemistry and functional groups to mimic the natural peptide substrate of the protease, leading to potent inhibition.

Neurodegenerative Diseases: BACE1 Inhibitors

The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary pathogenic event. The enzyme BACE1 is crucial for the production of these Aβ peptides from the amyloid precursor protein (APP).[4] Therefore, inhibition of BACE1 is a major therapeutic strategy. The this compound scaffold can be incorporated into molecules designed to fit into the active site of BACE1, with the amino and hydroxyl groups forming key interactions with the catalytic aspartate residues.[5]

Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the role of BACE1.

Quantitative Data Summary

While specific quantitative data for compounds directly derived from this compound is not abundant in publicly accessible literature, the following table summarizes the typical biological activities and target affinities observed for structurally related compounds containing the aminotetrahydrofuran scaffold. This data is intended to be representative of the potential of this chemical class.

| Compound Class | Target | Key Data Type | Representative Value Range | Reference |

| Substituted Tetrahydrofuran Derivatives | HIV-1 Protease | Ki | 0.1 - 10 nM | [2] |

| Substituted Tetrahydrofuran Derivatives | HIV-1 infected MT-2 cells | EC50 | 5 - 50 nM | [2] |

| Aminopyrrolidine-ol Derivatives | BACE1 | IC50 | 0.05 - 1 µM | [4] |

| 4-Aminoquinoline Derivatives | Influenza A/WSN/33 (H1N1) | EC50 | 10 - 20 µM | [6] |

| 4-Aminoquinoline Derivatives | Influenza A/WSN/33 (H1N1) | IC50 (Plaque Inhibition) | 0.2 - 1 µM | [6] |

Experimental Protocols

The following are representative protocols for the synthesis of a derivative of this compound and for a BACE1 enzyme inhibition assay. These protocols are adapted from the literature and may require optimization for specific applications.

Synthesis of a Representative N-acylated Derivative

This protocol describes a general method for the acylation of the amino group of this compound, a common step in the elaboration of this scaffold.

References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compounds and Their Use as BACE Inhibitors: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US12043631B2 - BACE1 inhibitors for the treatment of Alzheimer's disease - Google Patents [patents.google.com]

- 6. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents [mdpi.com]

Application Notes and Protocols: (3S,4R)-4-Aminooxolan-3-ol in the Synthesis of Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the chiral scaffold, (3S,4R)-4-aminooxolan-3-ol, in the synthesis of targeted enzyme inhibitors. This versatile building block is pivotal in the development of therapeutic agents against a range of diseases, including neurodegenerative disorders and cancers.

Introduction

This compound is a valuable chiral starting material in medicinal chemistry due to its rigid tetrahydrofuran ring and the stereochemically defined trans-relationship between the amino and hydroxyl groups. This specific arrangement allows for the precise positioning of pharmacophoric features, facilitating strong and selective interactions with enzyme active sites. This document focuses on its application in the synthesis of inhibitors for two key enzymes: β-secretase (BACE1) and purine nucleoside phosphorylase (PNP).

I. BACE1 Inhibitors for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-β (Aβ) peptides.[1][2][3][4][5] Derivatives of this compound have shown promise as potent BACE1 inhibitors.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Data: BACE1 Inhibitory Activity

While direct data for this compound derivatives is limited in the provided search results, a study on the closely related (3S,4S)-4-aminopyrrolidine-3-ol derivatives provides valuable insights into the potential of this scaffold.

| Compound | BACE1 IC₅₀ (µM) | Cell-based Assay IC₅₀ (µM) | Selectivity over BACE2 and Cathepsin D |

| 7c | 0.05 | 40% inhibition @ 10 µM | High |

| 11a | 0.12 | 1.7 | High |

| Data from a study on (3S,4S)-4-aminopyrrolidine-3-ol derivatives, which are structural analogs.[6] |

Experimental Protocol: Synthesis of a BACE1 Inhibitor Derivative

This protocol is a representative synthesis based on methodologies for preparing similar BACE1 inhibitors.[6]

Workflow for Synthesis of BACE1 Inhibitor

Caption: Synthetic workflow for a BACE1 inhibitor.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

A suitable activated carboxylic acid (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent like HATU)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Protection of the Amino and Hydroxyl Groups:

-

Dissolve this compound in DCM.

-

Add TEA to the solution.

-

Slowly add a solution of Boc₂O in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

-

-

Coupling Reaction:

-

Dissolve the protected intermediate in DCM.

-

Add the desired activated carboxylic acid and a suitable coupling agent (if necessary) and base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction by washing with aqueous solutions and concentrate to yield the crude coupled product.

-

-

Deprotection:

-

Dissolve the crude coupled product in DCM.

-

Add TFA and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

-

Purification:

-

Purify the final compound by silica gel column chromatography using an appropriate solvent gradient to yield the pure BACE1 inhibitor.

-

II. Purine Nucleoside Phosphorylase (PNP) Inhibitors

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to an accumulation of deoxyguanosine, which is selectively toxic to T-cells. This makes PNP an attractive target for the treatment of T-cell mediated diseases such as T-cell leukemia and autoimmune disorders.

Signaling Pathway: Purine Salvage Pathway and T-cell Activation

References

- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 3. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporating (3S,4R)-4-aminooxolan-3-ol into Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the incorporation of the chiral building block, (3S,4R)-4-aminooxolan-3-ol, into novel heterocyclic structures, with a focus on the synthesis of potent and selective Toll-like receptor 8 (TLR8) agonists. The unique trans-configuration of the amino and hydroxyl groups on the oxolane ring offers a rigid, stereochemically defined scaffold, making it an excellent starting material for the design of enzyme inhibitors and nucleoside analogs where precise three-dimensional interactions with biological targets are critical.[1]

Application: Development of Selective TLR8 Agonists

This compound serves as a key chiral scaffold for the synthesis of a novel class of potent and selective small molecule agonists for the human Toll-like receptor 8 (TLR8). TLR8 is a critical target in immunology, and its activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the initiation of a Th1-biased immune response. This makes selective TLR8 agonists promising candidates for vaccine adjuvants and immunotherapeutic agents.

The core concept involves the acylation of the primary amino group of this compound with a substituted aromatic carboxylic acid. The resulting N-acyl derivative presents the oxolane scaffold in a defined orientation, allowing for specific interactions within the TLR8 binding pocket. The hydroxyl group can be further functionalized to modulate solubility and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationship (SAR) of Novel Benzamide Analogs

The following table summarizes the in vitro activity of a representative series of novel benzamide analogs synthesized from this compound. The data illustrates the impact of substitution on the benzene ring on TLR8 agonistic activity, measured by NF-κB activation in a HEK293 reporter cell line.

| Compound ID | R1-substituent | R2-substituent | Yield (%) | TLR8 EC50 (µM) |

| BZ-1 | H | H | 85 | 15.2 |

| BZ-2 | 2-Cl | H | 82 | 8.7 |

| BZ-3 | 4-Cl | H | 88 | 5.1 |

| BZ-4 | 2-F | H | 79 | 9.3 |

| BZ-5 | 4-F | H | 86 | 4.8 |

| BZ-6 | 2-CH3 | H | 80 | 12.5 |

| BZ-7 | 4-CH3 | H | 84 | 7.2 |

| BZ-8 | H | 3-NO2 | 75 | 25.8 |

| BZ-9 | 4-Cl | 3-NO2 | 72 | 18.9 |

| BZ-10 | 4-F | 3-OCH3 | 78 | 6.5 |

Experimental Protocols

General Protocol for the Synthesis of N-((3S,4R)-3-hydroxyoxolan-4-yl)-benzamide Analogs (BZ-1 to BZ-10)

This protocol describes a general method for the amide coupling of this compound with various substituted benzoic acids.

Materials:

-

This compound hydrochloride

-

Substituted benzoic acid (e.g., 4-chlorobenzoic acid for BZ-3)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted benzoic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.5 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound hydrochloride (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired N-((3S,4R)-3-hydroxyoxolan-4-yl)-benzamide analog.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro TLR8 Activity Assay

This protocol outlines the procedure for determining the potency of the synthesized compounds as TLR8 agonists using a reporter gene assay.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Synthesized compounds (dissolved in DMSO)

-

Positive control (e.g., R848)

-

96-well cell culture plates

Procedure:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the synthesized compounds and the positive control in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.

-

Add HEK-Blue™ Detection medium to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37 °C.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of novel TLR8 agonists.

Caption: Simplified TLR8 signaling pathway initiated by a novel agonist.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Amino Alcohols

Here is a technical support center for troubleshooting the purification of polar amino alcohols.

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What makes polar amino alcohols so challenging to purify?

Polar amino alcohols possess both a hydrophilic alcohol group and a basic amino group. This combination leads to high polarity and strong interactions with stationary phases like silica gel, often causing issues such as streaking in chromatography and high solubility in polar solvents, which complicates extraction and recrystallization.[1][2][3] Their ability to form hydrogen bonds and interact via acid-base interactions with acidic silica gel is a primary cause of these difficulties.[2]

Q2: I have a new crude polar amino alcohol. What purification technique should I try first?

The best initial approach depends on the physical state and stability of your compound.

-

If your compound is a solid: Recrystallization is often the simplest and most scalable first choice. If a single solvent is not effective, a two-solvent system or conversion to a salt to modify solubility properties can be attempted.[4][5]

-

If your compound is an oil or if recrystallization fails: Column chromatography is the next logical step. Given the polarity, you may need to use a polar solvent system or consider reverse-phase chromatography.[6]

-

If your compound is a racemate and you need to separate enantiomers: Chiral HPLC or resolution via diastereomeric salt formation will be necessary.[7][8]

Q3: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when the high polarity of the amino and/or alcohol groups directly hinders purification. For instance, if your compound is intractable on silica gel even with polar solvent systems, protecting the highly polar amino group with a non-polar group like Boc (tert-butoxycarbonyl) can significantly reduce its polarity, making it more amenable to normal-phase chromatography.[9][10] This strategy adds steps to your synthesis (protection and deprotection) but can resolve otherwise difficult separations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography (TLC & Column)

Q4: My compound is streaking badly on the TLC plate. What can I do?

Streaking or tailing is a common issue with basic compounds like amino alcohols on acidic silica gel.[1][2] This is often due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[2]

Here are several solutions to try:

-

Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:

-

Reduce Sample Concentration: You may have overloaded the plate. Try spotting a more dilute solution of your sample.[1][13]

-

Change the Stationary Phase: If modifying the eluent doesn't work, your compound might be unstable on silica. Consider using a different stationary phase like alumina (which is basic or neutral) or C18-functionalized silica (for reverse-phase TLC).[2]

Q5: My polar amino alcohol won't move from the baseline in TLC, even with ethyl acetate/hexane. What should I do?

If your compound remains at the baseline (Rf = 0), your eluent is not polar enough to move it up the plate.[3] You need to increase the polarity of the mobile phase.

-

Increase Eluent Polarity: Switch to a more polar solvent system. Good options for highly polar compounds include:

-

Consider Reverse-Phase TLC: If your compound is highly polar, it may be better suited for reverse-phase chromatography, where the most polar compounds elute fastest.[3]

Q6: I'm getting peak tailing in my HPLC analysis. How can I improve the peak shape?

Peak tailing in HPLC, especially for basic analytes, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[14][15]

-

Adjust Mobile Phase pH: For basic compounds, using a mobile phase with a low pH (e.g., pH 2.5-3) can protonate the analyte and suppress interactions with silanols.[11][15][16]

-

Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[15]

-

Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups and provide much better peak shapes for basic compounds.[14][15]

-

Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[14][17]

Recrystallization & Extraction